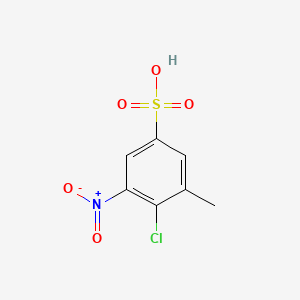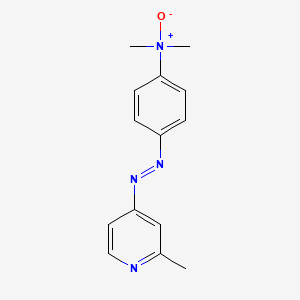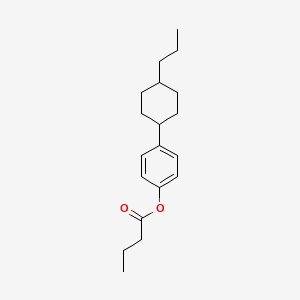
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through a standard esterification reaction, where butanoic acid reacts with 4-(trans-4-propylcyclohexyl)phenol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester.
Industrial Production Methods: On an industrial scale, the production of this ester may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohol.
Oxidation: Oxidation reactions are less common for this ester, but they can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), heat.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, low temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: 4-(trans-4-propylcyclohexyl)phenol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry: This ester is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Biology: In biological research, the ester can be used as a probe to study enzyme activity, particularly esterases and lipases, which are enzymes that break down esters. Medicine: Industry: The compound can be used in the production of fragrances and flavors due to its pleasant odor and taste properties.
Mechanism of Action
The mechanism by which butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of butanoic acid, which can then exert biological effects. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Butanoic acid, phenyl ester: Similar to the compound but lacks the trans-4-propylcyclohexyl group.
Hexanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: Similar structure but with a longer carbon chain in the acid component.
Butanoic acid, 4-(trans-4-butylcyclohexyl)phenyl ester: Similar structure but with a different alkyl group on the cyclohexyl ring.
Uniqueness: The presence of the trans-4-propylcyclohexyl group in the compound provides unique structural and chemical properties that differentiate it from other esters. This group can influence the compound's reactivity, stability, and biological activity.
Properties
CAS No. |
72928-32-6 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3 |
InChI Key |
SBQJMHWEPWADHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


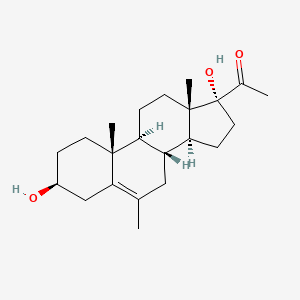
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
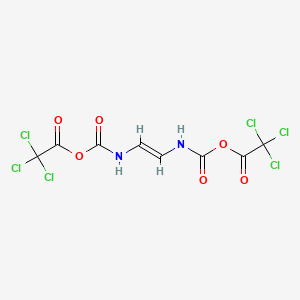
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
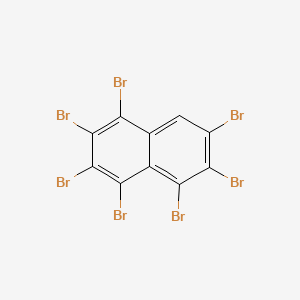



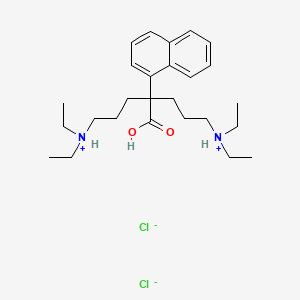
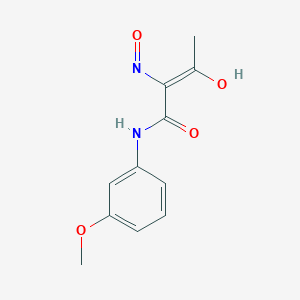
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
